4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde

Description

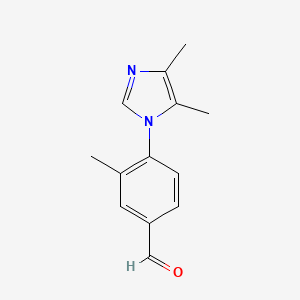

4-(4,5-Dimethyl-1H-imidazol-1-yl)-3-methylbenzaldehyde is a benzaldehyde derivative featuring a substituted imidazole ring at the 4-position and a methyl group at the 3-position of the aromatic ring.

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(4,5-dimethylimidazol-1-yl)-3-methylbenzaldehyde |

InChI |

InChI=1S/C13H14N2O/c1-9-6-12(7-16)4-5-13(9)15-8-14-10(2)11(15)3/h4-8H,1-3H3 |

InChI Key |

JRERRDDQWXREET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2C=NC(=C2C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-methylbenzaldehyde or its derivatives (e.g., 3-methylbenzyl halides)

- 4,5-dimethylimidazole or substituted imidazole derivatives

- Suitable bases and solvents for nucleophilic aromatic substitution or coupling reactions

Detailed Synthetic Routes

Palladium-Catalyzed Coupling Route

Step 1: Halogenation of 3-methylbenzaldehyde to form 3-methyl-4-bromobenzaldehyde.

This can be achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).Step 2: Buchwald-Hartwig amination

Reaction of 3-methyl-4-bromobenzaldehyde with 4,5-dimethylimidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide) in an inert solvent (e.g., toluene or dioxane) under inert atmosphere.

This forms the C-N bond linking the imidazole ring to the benzaldehyde core.Step 3: Purification by recrystallization or chromatography.

Direct Alkylation Route

Step 1: Preparation of 4-(bromomethyl)-3-methylbenzaldehyde or 4-(chloromethyl)-3-methylbenzaldehyde as electrophile.

Step 2: Alkylation of 4,5-dimethylimidazole with the benzyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent at moderate temperature.

Step 3: Purification and isolation of the product.

Purification and Characterization Methods

- Recrystallization: Common solvents include ethanol, ethyl acetate, or heptane to obtain pure crystalline product.

- Chromatography: Silica gel column chromatography using dichloromethane/methanol mixtures for further purification.

- Drying: Vacuum drying or drying under inert atmosphere to remove residual solvents.

- Characterization:

- Proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectroscopy for structural confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis and melting point determination for purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-(chloromethyl)-3-methylbenzaldehyde, 4,5-dimethylimidazole, K₂CO₃, DMF, 70-130 °C | Simple, direct coupling | Requires halomethyl intermediate; possible side reactions |

| Palladium-Catalyzed Coupling (Buchwald-Hartwig) | 3-methyl-4-bromobenzaldehyde, 4,5-dimethylimidazole, Pd catalyst, phosphine ligand, base, toluene | High selectivity, mild conditions | Requires expensive catalyst; inert atmosphere needed |

| Direct Alkylation | 4-(bromomethyl)-3-methylbenzaldehyde, 4,5-dimethylimidazole, base, polar aprotic solvent | Straightforward, scalable | May require protection of aldehyde group |

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products

Oxidation: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzoic acid

Reduction: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzyl alcohol

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: 4-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluorobenzaldehyde

A closely related compound, 4-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluorobenzaldehyde (CAS: 1249734-07-3), replaces the 3-methyl group with a fluorine atom. Key differences include:

- Purity : This fluorinated derivative is reported at 97% purity, suggesting robust synthetic protocols .

- Applications : Fluorine’s presence could improve metabolic stability in pharmaceutical contexts, though specific studies are lacking.

Simple Benzaldehyde Derivatives: 3-Methylbenzaldehyde and 4-Methylbenzaldehyde

3-Methylbenzaldehyde (CAS: 620-23-5) and 4-Methylbenzaldehyde (CAS: 104-87-0) lack the imidazole substituent, enabling comparisons of steric and electronic contributions:

- Physical Properties :

| Compound | Boiling Point (°C) | Purity | Molecular Weight |

|---|---|---|---|

| 3-Methylbenzaldehyde | 199 | >95.0% | 120.14 |

| 4-Methylbenzaldehyde | 204 | >97.0% | 120.14 |

The target compound’s imidazole group likely increases molecular weight (~215 g/mol) and reduces volatility compared to these simpler analogs .

- Reactivity : The absence of the imidazole ring in 3-/4-methylbenzaldehyde simplifies their synthetic utility in aldol reactions or Schiff base formations.

Complex Benzaldehyde Derivative: 2,4-Dihydroxy-6-(5,7-dimethyl-2-oxo-trans-3-trans-5-nonadienyl)-3-methylbenzaldehyde

This natural product derivative (Table 2.8, ) features hydroxyl and polyunsaturated side chains. Key contrasts include:

- Spectroscopic Properties : The imidazole ring in the target compound would cause distinct $ ^1H $-NMR shifts (e.g., deshielding of aromatic protons near the nitrogen atoms) compared to the hydroxyl and dienyl groups in the natural analog .

- Solubility : Hydroxyl groups in the natural derivative may enhance aqueous solubility, whereas the imidazole and methyl groups in the target compound favor organic solvents.

Research Findings and Limitations

- Data Gaps : Experimental data on the target compound’s boiling point, solubility, and biological activity are absent. Comparisons rely on extrapolation from analogs.

Biological Activity

4-(4,5-Dimethyl-1H-imidazol-1-yl)-3-methylbenzaldehyde, an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol, features both an imidazole ring and a benzaldehyde group. This unique structure allows it to participate in various biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.

The compound's structural characteristics contribute to its reactivity and biological interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 4-(4,5-dimethylimidazol-1-yl)-3-methylbenzaldehyde |

| InChI Key | JRERRDDQWXREET-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. For instance, it may act as a ligand in enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer research. Its structural similarity to known anticancer agents allows it to interfere with cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth.

Enzyme Inhibition

This compound is being explored for its potential to inhibit enzymes linked to disease processes. For example, its interaction with hypoxia-inducible factor (HIF) pathways may provide therapeutic avenues for conditions such as anemia and ischemic diseases .

Study on HIF-1α Inhibition

A recent study focused on the design of VHL inhibitors based on compounds similar to this compound. These inhibitors were shown to stabilize HIF-1α under hypoxic conditions, enhancing its transcriptional activity, which is crucial for cellular adaptation to low oxygen levels .

Antimalarial Activity

In another study examining newly synthesized chalcone derivatives, a compound structurally related to this compound exhibited promising antimalarial activity by interacting with the PfDHFR-TS enzyme .

Summary of Biological Activities

Q & A

What are the key synthetic considerations for preparing 4-(4,5-Dimethyl-1H-imidazol-1-yl)-3-methylbenzaldehyde, and how do substituent positions influence yield?

Basic Research Question

The synthesis of this compound involves coupling a substituted benzaldehyde with a dimethylimidazole derivative. Critical factors include:

- Substituent compatibility : Electron-donating groups (e.g., methyl) on the benzaldehyde and imidazole rings enhance nucleophilic substitution efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂) prevent oxidation and stabilize intermediates .

- Catalytic systems : Acidic or basic conditions may be required depending on the reactivity of the aldehyde and imidazole precursors.

Methodological Insight :

A typical procedure involves heating 3-methylbenzaldehyde with 4,5-dimethyl-1H-imidazole in DMF at 120°C for 18 hours under nitrogen, followed by purification via column chromatography . Substituent steric effects (e.g., para vs. meta positions) can alter reaction kinetics, as shown in analogous imidazole derivatives .

How can structural characterization of this compound be rigorously validated?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at imidazole C4/C5 and benzaldehyde C3) and aldehyde proton resonance (~10 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., imidazole-benzaldehyde dihedral angles) to validate spatial arrangement. For example, monoclinic crystal systems (space group P21/n) with lattice parameters a = 7.50 Å, b = 29.03 Å, c = 7.94 Å, and β = 95.54° are typical for similar imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.